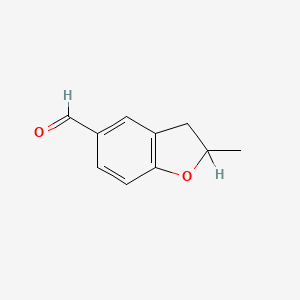

2-甲基-2,3-二氢-1-苯并呋喃-5-甲醛

描述

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 54365-75-2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde . It is available in solid form and liquid form .

Molecular Structure Analysis

The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 . The Canonical SMILES for this compound is CC1CC2=C(O1)C=CC(=C2)C=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde include a molecular weight of 162.18 g/mol , an XLogP3-AA of 1.8 , no hydrogen bond donor count , a hydrogen bond acceptor count of 2 , a rotatable bond count of 1 , an exact mass of 162.068079557 g/mol , a monoisotopic mass of 162.068079557 g/mol , a topological polar surface area of 26.3 Ų , a heavy atom count of 12 , and a complexity of 179 . It has a storage temperature of RT and a density of 1.177 g/mL at 25 °C .科学研究应用

Chemical Properties

“2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde” is a chemical compound with the CAS Number: 54365-75-2 and a molecular weight of 162.19 . It is typically stored at room temperature and is a liquid in its physical form .

Biological Research

This compound can be used as a biochemical reagent in life science related research . It can serve as a biological material or organic compound in various experiments .

Anti-Tumor Activity

Benzofuran compounds, including “2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde”, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran compounds are known for their antibacterial activities . They can be used in the development of new antibiotics or as a supplement to existing treatments .

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . They can be used in the development of antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Development

Benzofuran compounds are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Synthesis of Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered in recent years . These methods are conducive to the construction of complex benzofuran ring systems .

作用机制

Target of Action

It is known that benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

属性

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMUONNJDXMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344282 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54365-75-2 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

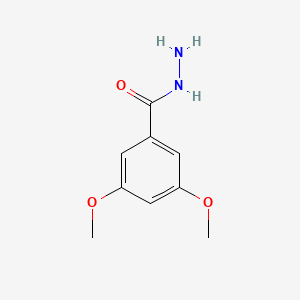

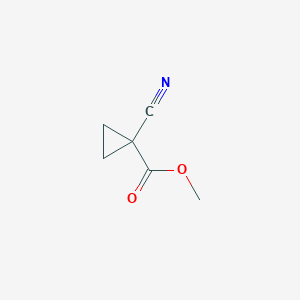

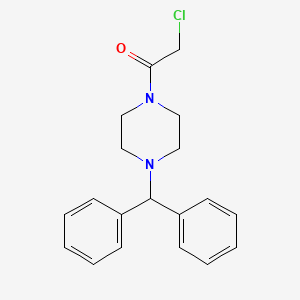

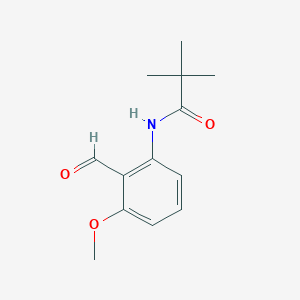

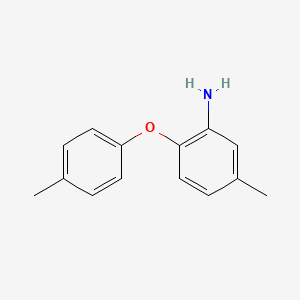

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)